Cas no 58558-08-0 (Saikosaponin B1)

Saikosaponin B1 structure
Saikosaponin B1 structure
Nome del prodotto:Saikosaponin B1
Numero CAS:58558-08-0
MF:C42H68O13
MW:780.9815
MDL:MFCD00270378
CID:57290

Saikosaponin B1 Proprietà chimiche e fisiche

Nomi e identificatori

    • Saikosaponin B1
    • (3b,4a,16b)-16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl-6-deoxy-3-O-beta-D-glucopyranosyl-beta-D-galactopyranoside
    • SaikosaponinB
    • HMDO
    • ko08
    • KS66
    • pdms
    • pms1.5
    • pns25
    • SAG Antifoam
    • sf-96
    • saikosaponin B
    • P555
    • N1888
    • 558S080
    • SaikosaponinB1
    • MDL: MFCD00270378
    • Inchi: 1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1
    • Chiave InChI: WRYJYFCCMSVEPQ-MNIDVGFKSA-N
    • Sorrisi: O([C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])[H])O1)O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@@]([H])(C([H])([H])C([H])([H])[C@@]3(C([H])([H])[H])[C@]4(C([H])([H])[H])C([H])([H])[C@@]([H])([C@@]5(C([H])([H])O[H])C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C5=C4C([H])=C([H])[C@@]32[H])O[H])[C@]1(C([H])([H])[H])C([H])([H])O[H]

Proprietà calcolate

  • Massa esatta: 780.465992g/mol
  • Carica superficiale: 0
  • XLogP3: 2.5
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta legami ruotabili: 7
  • Massa monoisotopica: 780.465992g/mol
  • Massa monoisotopica: 780.465992g/mol
  • Superficie polare topologica: 219Ų
  • Conta atomi pesanti: 55
  • Complessità: 1500
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 19
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Peso molecolare: 781.0

Proprietà sperimentali

  • Colore/forma: Powder
  • Punto di fusione: 235-238 ºC
  • PSA: 218.99000
  • LogP: 1.68060

Saikosaponin B1 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD150741-5mg
(2S,3R,4S,5S,6R)-2-(((2R,3R,4S,5S,6R)-3,5-Dihydroxy-2-(((3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,14a,14b-octadecahydropicen-3-yl)oxy)-6-methyltetrahydro-2H-pyran-4-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
58558-08-0 98%
5mg
¥351.0 2024-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S873534-5mg
SaikosaponinB1
58558-08-0 ,98%
5mg
¥489.60 2022-09-28
ChemScence
CS-0008278-5mg
Saikosaponin B1
58558-08-0 99.42%
5mg
$190.0 2022-04-27
Chengdu Biopurify Phytochemicals Ltd
BP1239-20mg
Saikosaponin B1
58558-08-0 98%
20mg
$96 2023-09-20
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B20147-20mg
Saikosaponin B1
58558-08-0 ,HPLC≥98%
20mg
¥1120.00 2021-09-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83538-10MG
58558-08-0
10MG
¥4810.78 2023-01-06
S e l l e c k ZHONG GUO
E0980-1mg
Saikosaponin B1
58558-08-0
1mg
¥1629.81 2022-04-26
TargetMol Chemicals
T3912-25 mg
Saikosaponin B1
58558-08-0 99.7%
25mg
¥ 3,600 2023-07-10
TargetMol Chemicals
T3912-10 mg
Saikosaponin B1
58558-08-0 99.7%
10mg
¥ 2,115 2023-07-10
TargetMol Chemicals
T3912-100 mg
Saikosaponin B1
58558-08-0 99.7%
100MG
¥ 9,717 2023-07-10

Saikosaponin B1 Metodo di produzione

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:58558-08-0)Saikosaponin B1
A1204207
Purezza:99%/99%
Quantità:100mg/250mg
Prezzo ($):194.0/369.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:58558-08-0)SaikosaponinB1
CRN0855
Purezza:≥98%
Quantità:5mg/20mg/50mg
Prezzo ($):Inchiesta